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Compound Name: AZ0108

Cat. No.: B10774882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ0108 is a potent and orally bioavailable small molecule inhibitor of Poly (ADP-ribose)

polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1] It was

identified through a phenotypic screen for compounds that induce a multi-polar spindle

phenotype, a characteristic indicative of centrosome declustering.[2] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

the molecular mechanism of action of AZ0108, with a focus on its role in DNA damage repair

pathways and the induction of mitotic catastrophe in cancer cells.

Chemical Structure and Properties
AZ0108, with the systematic name (S)-4-((3-(3-(1,1-difluoroethyl)-6-methyl-5,6,7,8-tetrahydro-

[1][3][4]triazolo[4,3-a]pyrazine-7-carbonyl)phenyl)difluoromethyl)phthalazin-1(2H)-one, is a

phthalazinone derivative.[3] Its structure is characterized by a central phthalazinone core, a

feature common to many PARP inhibitors.
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Property Value Reference

Molecular Formula C24H20F4N6O2 [3]

Molecular Weight 500.45 g/mol [3]

Appearance Solid powder [3]

Purity >98% [3]

Solubility 10 mM in DMSO [4]
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O=C1NN=C(C2=CC=CC=C21)
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INVALID-LINK--
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[3]

CAS Number 1825345-52-5 [4]

Mechanism of Action and Signaling Pathways
AZ0108 exerts its primary pharmacological effect through the competitive inhibition of PARP

enzymes, particularly PARP1 and PARP2, by binding to the NAD+ binding site in their catalytic

domains.[5] This inhibition has two major downstream consequences: disruption of DNA repair

and induction of centrosome declustering, leading to mitotic catastrophe and cell death,

particularly in cancer cells with underlying DNA repair deficiencies.

PARP Inhibition and Synthetic Lethality
The primary mechanism of action for PARP inhibitors like AZ0108 is the induction of "synthetic

lethality" in cancer cells with deficient homologous recombination (HR) repair pathways, often

due to mutations in genes like BRCA1 and BRCA2.
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Caption: PARP Inhibition and Synthetic Lethality Pathway.

In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision

repair (BER) pathway, a process in which PARP1 plays a crucial role by detecting the damage

and recruiting other repair proteins.[4] When PARP is inhibited by AZ0108, these SSBs are not

efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during

DNA replication. In cells with a functional HR pathway, these DSBs can be accurately repaired,

and the cells survive. However, in cancer cells with deficient HR, the repair of these DSBs

relies on the error-prone non-homologous end joining (NHEJ) pathway, leading to genomic

instability and ultimately, apoptotic cell death.

Centrosome Declustering and Mitotic Catastrophe
A key and distinguishing feature of AZ0108 is its ability to induce a multipolar spindle

phenotype by blocking centrosome clustering.[2] Many cancer cells have an abnormal number

of centrosomes (centrosome amplification), which should lead to multipolar mitoses and cell

death. However, these cells often survive by clustering their extra centrosomes at two poles,

enabling a pseudo-bipolar mitosis.
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Caption: Centrosome Declustering Pathway.

AZ0108, through its inhibition of PARP enzymes including PARP6, interferes with the molecular

machinery responsible for centrosome clustering.[1] This forces cells with supernumerary

centrosomes to form multipolar spindles during mitosis, leading to improper chromosome

segregation, mitotic catastrophe, and ultimately, cell death. This mechanism provides a

therapeutic window to selectively target cancer cells with centrosome amplification.
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Experimental Protocols
PARP Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of

AZ0108 against PARP enzymes using a chemiluminescent assay format.

Materials:

Recombinant human PARP1, PARP2, or PARP6 enzyme

Histone-coated 96-well plates

Biotinylated NAD+

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

AZ0108 stock solution (in DMSO)

Streptavidin-HRP conjugate

Chemiluminescent substrate

Plate reader with chemiluminescence detection capability

Procedure:

Prepare serial dilutions of AZ0108 in assay buffer.

Add 25 µL of the diluted AZ0108 or vehicle control (DMSO in assay buffer) to the histone-

coated wells.

Add 25 µL of diluted PARP enzyme to each well.

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

Incubate the plate at room temperature for 1 hour.

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
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Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room

temperature.

Wash the plate three times with wash buffer.

Add 100 µL of chemiluminescent substrate to each well.

Immediately measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of AZ0108 and determine the IC50

value.

High-Content Screening for Multipolar Spindle
Phenotype
This protocol outlines a high-content imaging-based screen to identify compounds that induce

a multipolar spindle phenotype, similar to the one used to discover AZ0108.

Materials:

HeLa cells (or another suitable cancer cell line)

96-well or 384-well clear-bottom imaging plates

Complete cell culture medium

AZ0108 stock solution (in DMSO)

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibodies: anti-α-tubulin (for microtubules) and anti-pericentrin (for centrosomes)

Fluorescently labeled secondary antibodies
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DAPI (for nuclear staining)

High-content imaging system and analysis software

Procedure:

Seed HeLa cells into imaging plates and allow them to adhere overnight.

Treat the cells with a dilution series of AZ0108 or control compounds for 24-48 hours.

Fix the cells with fixation solution for 15 minutes at room temperature.

Permeabilize the cells with permeabilization buffer for 10 minutes.

Block non-specific antibody binding with blocking solution for 1 hour.

Incubate the cells with primary antibodies against α-tubulin and pericentrin overnight at 4°C.

Wash the cells three times with PBS.

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room

temperature in the dark.

Wash the cells three times with PBS.

Acquire images using a high-content imaging system, capturing multiple fields per well.

Analyze the images using automated image analysis software to identify and quantify the

percentage of cells with a multipolar spindle phenotype (more than two centrosomal poles).

Conclusion
AZ0108 is a promising PARP inhibitor with a dual mechanism of action that includes the

induction of synthetic lethality in HR-deficient tumors and the promotion of mitotic catastrophe

in cells with centrosome amplification. Its well-defined chemical structure and properties,

combined with a growing understanding of its impact on key signaling pathways, make it a

valuable tool for cancer research and a potential candidate for further drug development. The
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experimental protocols provided herein offer a foundation for researchers to investigate the

activity and cellular effects of AZ0108 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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